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The following tables consolidate key efficacy metrics from preclinical in vitro and in vivo studies.

Table 1: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

Treatment Key Efficacy o
Cancer Model T Significance vs. Control Reference
Group Findings
LGSOC PDX Control (Saline) Median - -
(Chemol/Al- Survival: 29
resistant) [1] days

Fulvestrant alone

Avutometinib +
FAKi (VS-4718)

Avutometinib +
FAKi +
Fulvestrant
(Triple)

100% survival at
Day 60

100% survival at
Day 60

100% survival
at Day 60;
strongest
tumor growth
inhibition

p < 0.0001

p < 0.0001

p <0.001 (vs. control);
p=0.04 (vs. Fulvestrant);
p=0.02 (vs.
Avutometinib+FAKi)
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Treatment Key Efficacy o
Cancer Model T Significance vs. Control Reference
Group Findings
Uterine Control Not Specified - -
Carcinosarcoma
(UCS) Xenografts
(2]
Avutometinib Tumor growth p < 0.002 (for
alone inhibition combination)

FAKi (VS-4718) Tumor growth p < 0.002 (for
alone inhibition combination)

Avutometinib + Superior tumor p < 0.002 (starting at Day
FAKi (VS-4718) growth 10)

inhibition and

longer survival

Table 2: In Vitro Efficacy and Mechanistic Findings

Model Type Cell Line | System Treatment Key Findings Reference

| In Vitro | Primary Uterine Carcinosarcoma (UCS) Cell Lines [2] | Avutometinib + FAKi (Defactinib) | -

4/5 cell lines sensitive to combination.

e Decreased phosphorylated ERK (p-ERK) and FAK (p-FAK) in Western blot. | | | Ex Vivo | LGSOC
PDX Explants [1] | Avutometinib + FAKI + Fulvestrant | Decreased levels of p-MEK and p-ERK,
confirming inhibition of RAS/MAPK pathway. | |

Experimental Protocols for Key Assays

Here are detailed methodologies for the core experiments used to generate the data above.

In Vivo Efficacy Study Using Patient-Derived Xenografts (PDX)
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This protocol is adapted from studies on LGSOC and uterine carcinosarcoma models [1] [2] [3].

¢ Animal Model: Female immunodeficient mice (e.g., CB17/IcrHsd-Prkdc/SCID or NSG).
e Tumor Implantation:
o Source: Fresh or frozen patient tumor tissue (for PDX) or cultured cancer cells [3].
o Procedure: Tissue is minced into small fragments (2-3 mm3). A trocar syringe is used to
subcutaneously implant a single fragment into the mouse's flank [3].
¢ Group Randomization & Dosing:
o Mice are randomized into experimental groups when tumor volume reaches approximately 200
mm3 [1].
o Avutometinib & FAKi (Defactinib/VS-4718): Administered by oral gavage on a schedule of 5
days on, 2 days off, or 3 weeks on, 1 week off [1] [4].
o Fulvestrant: Administered via subcutaneous injection weekly [1].
o Control groups: Receive saline or vehicle control via the same route.
e Tumor Monitoring & Endpoints:
o Tumor Volume: Measured 2-3 times weekly using digital calipers. Volume is calculated as
(length x width?) / 2 [3].
o Survival: Tracked until a predefined humane endpoint (e.g., tumor volume > 1500 mm3) is
reached.
o Tolerability: Animal body weights are measured twice weekly to assess toxicity [1].

In Vitro Cell Viability and Mechanistic Assays

This protocol is based on experiments performed on primary uterine carcinosarcoma cell lines [2].

e Cell Culture:
o Primary cell lines are established from patient tumors and maintained in recommended media.
o Cells are harvested during the exponential growth phase (~80-90% confluence) using trypsin.
¢ Cell Viability Assay (e.g., Cell Titer-Glo):
o Cells are seeded in 96-well plates and allowed to adhere.
o Treatments (Avutometinib and/or Defactinib) are applied in a range of concentrations. A
control group receives only DMSO vehicle.
o Plates are incubated for 72-120 hours.
o Cell viability is quantified using a luminescent ATP-based assay. The luminescent signal is
proportional to the number of viable cells.
¢ Western Blot Analysis for Mechanism of Action:
o Treatment & Lysis: Treated cells are lysed to extract total protein.
o Gel Electrophoresis: Proteins are separated by size using SDS-PAGE gels and transferred to
a nitrocellulose membrane.
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o Antibody Probing: The membrane is probed with specific primary antibodies against targets of
interest:
= Phosphorylated Proteins: p-MEK, p-ERK, p-FAK (to assess pathway inhibition).
= Total Proteins: Total MEK, ERK, FAK (as loading controls).
o Detection: Target proteins are visualized using fluorescent or chemiluminescent secondary
antibodies and an imaging system.

Signaling Pathways and Experimental Workflow

The diagram below illustrates the mechanistic rationale for the avutometinib and FAK inhibitor combination

and a generalized workflow for its preclinical evaluation.
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Mechanism of Action: RAS/MAPK & FAK Pathways
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Application Notes for Researchers

¢ Model Selection Strategy: For a robust preclinical pipeline, start with high-throughput in vitro cell

line panels to generate initial efficacy and biomarker hypotheses. These findings should be validated

in more complex 3D organoids and, finally, in PDX models, which best recapitulate tumor
heterogeneity and the microenvironment for definitive in vivo efficacy studies [5].
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e Overcoming Resistance: The combination of avutometinib and a FAK inhibitor is designed to
tackle a key adaptive resistance mechanism. Inhibiting the MAPK pathway can lead to feedback
loops that activate FAK, which in turn can re-activate the MAPK pathway. Concurrent FAK inhibition
blocks this escape route, enhancing the depth and durability of the response [1] [4].

e Dosing Schedule is Critical: Preclinical and clinical data strongly support the use of intermittent
dosing schedules (e.g., 3 weeks on/1 week off or 5 days on/2 days off) to manage overlapping
toxicities (like rash and CPK elevation) while maintaining anti-tumor efficacy [1] [4].

I hope these detailed application notes and protocols are helpful for your research. If you require further

elaboration on any specific section, feel free to ask.
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 7/8 Tech Support


https://www.smolecule.com/products/s548797?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12469703/
https://pubmed.ncbi.nlm.nih.gov/38703673/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8376555/
https://www.nature.com/articles/s41591-025-03763-y
https://blog.crownbio.com/transforming-cancer-therapy-insights-from-2025-h1-fda-approvals-and-preclinical-drug-discovery
https://www.smolecule.com/products/b548797#avutometinib-in-vitro-vs-in-vivo-efficacy-models
https://www.smolecule.com/products/b548797#avutometinib-in-vitro-vs-in-vivo-efficacy-models
https://www.smolecule.com/products/b548797#avutometinib-in-vitro-vs-in-vivo-efficacy-models
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548797?utm_src=pdf-bulk
https://www.smolecule.com/products/s548797?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Technique Innovation & Translatability

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 8/8 Tech Support


https://www.smolecule.com/products/s548797?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

